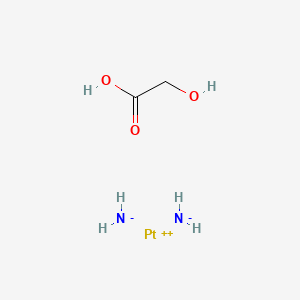

Nedaplatin

描述

This compound is a second-generation cisplatin analogue with antineoplastic activity. Containing a novel ring structure in which glycolate is bound to the platinum by a bidentate ligand, this compound forms reactive platinum complexes that bind to nucelophillic groups in DNA, resulting in intrastrand and interstrand DNA cross-links, apoptosis and cell death. This agent appears to be less nephrotoxic and neurotoxic compared to both cisplatin and carboplatin.

structure given in first source

属性

Key on ui mechanism of action |

As a platinum analog, nedaplatin likely works similarly to [DB00515] on which the following mechanistic description is based. Once it has entered the cell it is hydrolyzed to its active form which complexes with water molecules. This form binds to to nucleophiles in the cytoplasm such as glutathione and other cyteine rich proteins resulting in an overall increase in oxidative stress as the cell loses antioxidant proteins. It also binds to purine nucleotides in the DNA. The active form allows for two binding interactions to form cross-links between these nucleotides. High mobility group proteins-1 and -2 induce apoptosis in response to guanine cross-links and their binding serves to shield the cross-linked DNA from repair mechanisms. The mismatch repair (MMR) protein complex also recognizes the distortion caused by platinum complexes and attempts to repair the DNA. This results in single strand breaks when the MMR complex attempts to remove the platinum cross-link. The MMR complex induces apoptosis after the repair attempt has failed. The single strand break in DNA makes it easier to form lethal double strand breaks with radiation treatment thus creating the radiosensitizing effect of nedaplatin. |

|---|---|

CAS 编号 |

95734-82-0 |

分子式 |

C2H8N2O3Pt |

分子量 |

303.18 g/mol |

IUPAC 名称 |

azane;2-oxidoacetate;platinum(2+) |

InChI |

InChI=1S/C2H3O3.2H3N.Pt/c3-1-2(4)5;;;/h1H2,(H,4,5);2*1H3;/q-1;;;+2/p-1 |

InChI 键 |

GYAVMUDJCHAASE-UHFFFAOYSA-M |

规范 SMILES |

C(C(=O)O)O.N.N.[Pt] |

外观 |

Solid powder |

其他CAS编号 |

95734-82-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(glycolato-O,O')diammineplatinum II 254-S CGDP-II cis-diammine(glycolato)platinum II nedaplatin NSC 375101D NSC-375101D |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties and Structure of Nedaplatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nedaplatin, a second-generation platinum-based anticancer agent, represents a significant advancement in chemotherapy, offering a comparable efficacy to cisplatin with a notably improved safety profile, particularly concerning nephrotoxicity.[1][2] Developed by Shionogi Pharmaceutical Company in Japan, it gained approval for clinical use in 1995.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound, with a focus on experimental methodologies and data.

Chemical Properties and Structure

This compound, with the chemical formula C₂H₈N₂O₃Pt, is a platinum(II) complex.[1] It consists of a central platinum atom coordinated to two ammine ligands and a bidentate glycolate ligand, forming a square planar geometry.[4][5] This structure is key to its biological activity and reduced toxicity compared to its predecessors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₈N₂O₃Pt | [1] |

| Molecular Weight | 303.19 g/mol | [4] |

| Appearance | Yellow crystalline solid | [4] |

| Solubility | Soluble in water | [1] |

| Stability | Stable under 180 °C | [5] |

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction analysis. It crystallizes in the orthorhombic space group P2₁2₁2₁ with the following unit cell parameters: a = 5.6293(6) Å, b = 7.2853(8) Å, and c = 14.1107(16) Å.[4][5] The platinum(II) ion is coordinated by two nitrogen atoms from the ammine ligands and two oxygen atoms from the carboxylate and hydroxyl groups of the glycolate ligand, resulting in a square-planar coordination environment.[4][5] The glycolate ligand forms a stable five-membered chelate ring with the platinum ion.[5] Molecules in the crystal lattice are interconnected by intermolecular N—H⋯O hydrogen bonds, creating a three-dimensional network.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of cis-[Pt(NO₃)₂(NH₃)₂] with sodium glycolate.[4]

Materials:

-

cis-[Pt(NO₃)₂(NH₃)₂]

-

Sodium glycolate

-

Deionized water

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve 2.0 mmol of cis-[Pt(NO₃)₂(NH₃)₂] in 50 ml of deionized water.

-

Add a solution of 2.0 mmol of sodium glycolate in 50 ml of deionized water to the platinum complex solution.

-

Adjust the pH of the reaction mixture to 7 using a NaOH solution.

-

Stir the mixture at 323 K (50 °C) for 3 hours.

-

Concentrate the resulting solution to approximately 5 ml at 313 K (40 °C) under reduced pressure.

-

A yellow crystalline product of this compound will precipitate.

-

Recrystallize the product from water to obtain crystals suitable for further analysis.[4]

Another patented method involves the reaction of cis-diiododiaminoplatinum(II) with silver glycolate and silver nitrate.[6]

X-ray Crystallography

The determination of this compound's crystal structure involves single-crystal X-ray diffraction.

Crystal Growth: Crystals of this compound suitable for X-ray analysis can be obtained by slow evaporation of a saturated aqueous solution of the synthesized compound.[4]

Data Collection and Structure Refinement:

-

Diffractometer: Bruker APEXII CCD area-detector

-

Radiation: Mo Kα (λ = 0.71073 Å)

-

Temperature: 298 K

-

Absorption Correction: Multi-scan (SADABS)

-

Structure Solution: SHELXS97

-

Structure Refinement: SHELXL97[4]

A summary of the crystallographic data is presented in the table below.

| Parameter | Value | Reference(s) |

| Crystal system | Orthorhombic | [4][5] |

| Space group | P2₁2₁2₁ | [4][5] |

| a (Å) | 5.6293 (6) | [4][5] |

| b (Å) | 7.2853 (8) | [4][5] |

| c (Å) | 14.1107 (16) | [4][5] |

| V (ų) | 578.70 (11) | [4] |

| Z | 4 | [4] |

| Rint | 0.034 | [4] |

| Final R indices [I>2σ(I)] | R1 = 0.020, wR2 = 0.042 | [4] |

Quantitative Analysis by RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantitative determination of this compound and its related substances.

Chromatographic Conditions:

-

Column: C18 column (4.6 mm × 250 mm, 5 µm)

-

Mobile Phase: Octane sulfonic acid sodium solution - acetonitrile (91:9, v/v). The octane sulfonic acid sodium solution is prepared by dissolving 0.856 g of octane sulfonic acid sodium in water, adding 0.5 mL of phosphate, and diluting to 1000 mL.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: 220 nm

This method has shown good linearity in the range of 0.025-4.000 mg/mL (r=0.9998).

Mechanism of Action and Signaling Pathways

The anticancer activity of this compound is primarily mediated through its interaction with DNA.[7][8] Following administration, this compound undergoes hydrolysis, where the glycolate ligand is cleaved, forming reactive aqua species.[3] These activated platinum complexes then bind to DNA, forming intrastrand and interstrand cross-links, predominantly at the N7 position of guanine and adenine residues.[7] These DNA adducts distort the DNA structure, inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[7][8]

Caption: General mechanism of action of this compound.

Several key signaling pathways are modulated by this compound, contributing to its cytotoxic effects. Studies have shown that this compound can induce autophagy in cisplatin-resistant nasopharyngeal carcinoma cells through the suppression of the PI3K/Akt/mTOR pathway and the activation of the ERK1/2 pathway.[9] Furthermore, in non-small cell lung cancer cells, this compound has been observed to decrease the expression of p53 and Bcl-2, while increasing the expression of the pro-apoptotic protein Bax.[10]

Caption: Key signaling pathways modulated by this compound.

Western Blot Analysis of Signaling Proteins

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-ERK, p53, Bax, Bcl-2) overnight at 4 °C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Quantification of this compound-DNA Adducts

The formation of DNA adducts is a critical step in the mechanism of action of this compound. The ³²P-postlabeling assay is a highly sensitive method for the quantification of these adducts.

Protocol Outline:

-

DNA Isolation: Isolate genomic DNA from cells or tissues treated with this compound.

-

DNA Digestion: Digest the DNA to mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the platinated nucleotides from the normal nucleotides.

-

³²P-Labeling: Label the 3'-phosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[11][12]

-

Chromatographic Separation: Separate the ³²P-labeled adducts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[13]

-

Quantification: Quantify the amount of radioactivity in the adduct spots or peaks to determine the level of DNA damage.[11][12]

The alkaline comet assay is another method that can be used to detect DNA cross-linking induced by agents like this compound.[14][15][16]

Conclusion

This compound stands as a valuable therapeutic agent in the arsenal against various cancers. Its distinct chemical structure and properties contribute to its potent anticancer activity and favorable toxicological profile. This guide has provided an in-depth overview of the fundamental chemical and structural aspects of this compound, along with detailed experimental protocols for its synthesis, characterization, and the analysis of its mechanism of action. A thorough understanding of these technical details is crucial for researchers and drug development professionals working to optimize its clinical application and to develop the next generation of platinum-based therapies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cis-Diammine(glycolato-κ2 O 1,O 2)platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101302236A - Novel method for synthesizing antineoplastic medicine this compound - Google Patents [patents.google.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Inhibition of Autophagy Potentiated the Antitumor Effect of this compound in Cisplatin-Resistant Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 13. Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection of oxaliplatin-induced DNA crosslinks in vitro and in cancer patients using the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nedaplatin in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Nedaplatin, a second-generation platinum-based anticancer agent. Developed to mitigate the toxicities associated with cisplatin, this compound's mechanism of action, distribution, efficacy, and metabolic profile have been characterized in various preclinical settings. This document synthesizes key data, details experimental methodologies, and visualizes complex pathways to support further research and development.

Core Mechanism of Action

This compound exerts its cytotoxic effects through mechanisms characteristic of platinum-based chemotherapeutics. Upon administration, it undergoes hydrolysis, forming active platinum species.[1] These reactive molecules then bind to DNA, primarily forming intrastrand and interstrand cross-links.[1] This process disrupts normal DNA replication and transcription, which in turn activates cellular stress responses.[1] A key pathway triggered by this DNA damage is the p53 signaling cascade, often referred to as the "guardian of the genome," which can lead to cell cycle arrest to allow for DNA repair or, if the damage is irreparable, initiate apoptosis (programmed cell death).[1]

Signaling Pathway for this compound-Induced Cytotoxicity

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound is similar to that of carboplatin, characterized by a short elimination half-life.[2] Unlike cisplatin, this compound exhibits lower plasma protein binding.[2][3] While comprehensive quantitative PK data from preclinical animal models is sparse in publicly available literature, human studies provide valuable insights. The clearance of this compound is significantly correlated with renal function, specifically creatinine clearance.[4]

Table 1: Pharmacokinetic Parameters of Platinum Analogs

| Parameter | Cisplatin (Rats) | Carboplatin (Rats) | This compound (Humans) |

| Matrix | Plasma | Plasma | Plasma (unbound) |

| Dose | 16.7 nmol/kg (i.p.) | 16.7 nmol/kg (i.p.) | 80-100 mg/m² (i.v.) |

| AUC (hr*mmol/L) | 5.53 | 16.85 | Not specified |

| Clearance (L/hr/kg) | 0.0030 | 0.0001 | 4.47 L/h (Total) |

| Volume of Distribution (Vz) | 0.0012 L/kg | 0.0028 L/kg | 12.0 L (Total) |

| Elimination Half-life (t½) | Not specified | Not specified | 1.1–4.4 hours |

| Reference | [5] | [5] | [2][6] |

Note: Preclinical data for this compound is limited. Human data is provided for context and should be interpreted with caution when applying to animal models. The rat data for cisplatin and carboplatin is based on the quantification of intact drugs.

Pharmacodynamics (PD) and Antitumor Efficacy

This compound has demonstrated significant antitumor activity in a range of preclinical models, including both murine and human tumor xenografts. Its efficacy is particularly noted in lung, esophageal, and head and neck cancers.[7] Notably, this compound has shown effectiveness in cisplatin-resistant tumor models, suggesting incomplete cross-resistance.[8]

Table 2: Summary of Preclinical Antitumor Efficacy of this compound

| Tumor Model | Animal Model | Treatment Regimen | Efficacy Outcome | Reference |

| Ma44 Human Lung Cancer | Athymic Mice | This compound + Gemcitabine (i.v.) | Synergistically enhanced inhibition of tumor growth compared to monotherapy. | [9] |

| NCI-H460 Human Lung Cancer | Athymic Mice | This compound + Gemcitabine (i.v.) | Potent augmentation of tumor growth inhibition. | [9] |

| Ma44/GEM (Gemcitabine-refractory) | Athymic Mice | This compound + Gemcitabine (i.v.) | Synergistically enhanced tumor growth inhibition; superior to monotherapy. | [10] |

| Cisplatin-Resistant NSCLC cells (in vivo) | Mouse Xenograft Model | This compound Treatment | Significant reduction in tumor size and prolonged survival. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols derived from published studies.

Protocol: Antitumor Efficacy in a Human Lung Cancer Xenograft Model

This protocol is based on studies evaluating this compound in combination with Gemcitabine in athymic mice bearing Ma44 or NCI-H460 human lung cancers.[9][10]

-

Animal Model:

-

Species: Athymic (nude) mice.

-

Cell Line: Ma44 or NCI-H460 human lung cancer cells.

-

Implantation: Subcutaneous injection of tumor cells into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

-

Drug Preparation and Administration:

-

This compound and Gemcitabine are reconstituted in a suitable vehicle (e.g., sterile saline).

-

Administration Route: Intravenous (i.v.) injection via the tail vein.

-

Dosing Regimen (Combination Therapy):

-

Day 0: Gemcitabine (e.g., specified mg/kg) is administered.

-

Day 0 (approx. 30 minutes later): this compound (e.g., specified mg/kg) is administered.

-

Day 3 or 4: A second dose of Gemcitabine is administered.

-

-

-

Efficacy Assessment:

-

Tumor Measurement: Tumor volume is measured 2-3 times weekly using calipers. Volume is calculated using the formula: (Length × Width²)/2.

-

Efficacy Endpoint: Tumor growth inhibition (TGI) is calculated. TGI is a metric that compares the change in tumor volume in treated groups to the control group.[11]

-

Other Endpoints: Body weight is monitored as an indicator of toxicity. Survival analysis may also be performed.

-

-

Data Analysis:

-

Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes between treated and control groups.

-

Protocol: Bioanalytical Method for this compound Quantification

This protocol outlines a general method for determining the concentration of this compound in biological matrices, such as plasma, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

-

Sample Preparation (Plasma):

-

Blood samples are collected from animals at specified time points post-administration.

-

Plasma is separated by centrifugation.

-

Protein Precipitation: A precipitating agent (e.g., acetonitrile) is added to the plasma sample to remove proteins. The sample is vortexed and then centrifuged.

-

The supernatant, containing the drug, is collected for analysis.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV or PDA detector.

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A mixture of an ion-pairing agent (e.g., octane sulfonic acid sodium solution) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

-

Method Validation:

-

The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to regulatory guidelines.

-

Linearity is established by creating a calibration curve with known concentrations of this compound.

-

Workflow for a Typical Preclinical Efficacy Study

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics of platinum after this compound administration and model validation in adult patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a cisplatin derivative in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. oncotarget.com [oncotarget.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical combination chemotherapy of this compound with gemcitabine against gemcitabine-refractory human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of the content and the related substances of this compound crude drug and its injection by RP-HPLC [journal.dmu.edu.cn]

In-depth review of Nedaplatin's antitumor activity spectrum

An In-depth Technical Guide to the Antitumor Activity Spectrum of Nedaplatin

Introduction

This compound ((NH₃)₂Pt(glycolate)) is a second-generation platinum-based chemotherapeutic agent developed to mitigate the severe nephrotoxicity and gastrointestinal toxicity associated with its predecessor, cisplatin.[1][2][3] Approved primarily in Japan, it has demonstrated a broad spectrum of antitumor activity against various solid tumors.[4] This technical guide provides a comprehensive review of this compound's mechanism of action, its antitumor activity across different cancer types, and detailed experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Like other platinum analogs, this compound's cytotoxic effects are primarily mediated through its interaction with DNA. The process involves several key steps:

-

Cellular Uptake and Activation: After administration, this compound enters the cell. Inside the cell's aqueous environment, the glycolate ligand is cleaved through hydrolysis, forming highly reactive, positively charged platinum species.[1][2][5][6]

-

DNA Adduct Formation: These active platinum species bind to nucleophilic sites on DNA, with a preference for the N7 position of purine bases, particularly guanine.[4][7] This binding results in the formation of platinum-DNA adducts, primarily intrastrand and interstrand cross-links.[2][5]

-

Disruption of Cellular Processes: The formation of these adducts creates structural distortions in the DNA double helix, which physically obstructs critical cellular machinery. This leads to the inhibition of DNA replication and transcription.[2][5]

-

Induction of DNA Damage Response (DDR) and Apoptosis: The stalled replication and transcription forks are recognized by the cell's DNA damage response (DDR) system. Key sensor proteins like ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) are activated.[5] These kinases, in turn, phosphorylate and activate downstream effectors such as CHK1 and CHK2, which mediate cell cycle arrest, providing time for DNA repair.[5] If the DNA damage is too extensive to be repaired, the DDR pathways, often involving the p53 tumor suppressor protein, trigger apoptosis (programmed cell death), leading to the elimination of the cancer cell.[5][7]

Caption: Mechanism of this compound action and subsequent DNA damage response.

Antitumor Activity Spectrum

This compound has shown significant antitumor activity in a variety of solid tumors, particularly in squamous cell carcinomas. Its efficacy has been evaluated in numerous preclinical and clinical studies, both as a single agent and in combination regimens.

Non-Small Cell Lung Cancer (NSCLC)

This compound is effective in treating NSCLC, with notably favorable outcomes observed in patients with squamous cell carcinoma histology.[8][9][10]

| Treatment Regimen | Cancer Type/Stage | No. of Patients | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |

| This compound + Docetaxel | Advanced Squamous NSCLC | 178 | 55.8% | 13.6 months | 4.9 months | [9] |

| Cisplatin + Docetaxel | Advanced Squamous NSCLC | 177 | 53.0% | 11.4 months | 4.5 months | [9] |

| This compound + Docetaxel | Advanced NSCLC | N/A | 50-53.2% | 13 months | 5-7.4 months | [8] |

| This compound + Irinotecan | Advanced NSCLC | 42 | 31.0% | 341 days | N/A | [11] |

A meta-analysis confirmed that this compound-based regimens show superior anti-tumor activity against squamous cell NSCLC compared to non-squamous cell NSCLC (ORR: 55.6% vs. 34.4%).[10]

Esophageal Cancer

This compound is a key agent in the treatment of esophageal cancer, often used in combination with other cytotoxic drugs or radiotherapy.[1]

| Treatment Regimen | Cancer Type/Stage | No. of Patients | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |

| This compound (monotherapy) | Advanced Esophageal Cancer | 1 | Complete Response | >7 years | N/A | [12] |

| This compound + Paclitaxel | Advanced Esophageal Cancer | 46 | 41.7% | 11.5 months | 6.1 months | [1] |

| This compound + 5-FU + Radiation | Esophageal Cancer | 17 | 76.5% | N/A | N/A | [13] |

| This compound + Docetaxel + 5-FU | Advanced/Recurrent Esophageal Cancer | N/A | 33.6% | 12.26 months | 5.1 months | [14] |

Head and Neck Cancer

High response rates have been reported for this compound in treating head and neck cancers, frequently as part of a concurrent chemoradiotherapy (CCRT) regimen.[1][15]

| Treatment Regimen | Cancer Type/Stage | No. of Patients | Complete Response (CR) Rate | 4-Year Overall Survival (OS) | 4-Year Relapse-Free Survival (RFS) | Reference |

| This compound + S-1 + Radiotherapy | Advanced HNSCC | 46 | 91% (Primary Site) | 85.3% | 76.2% | [15][16] |

| This compound + Gemcitabine + Radiotherapy | Recurrent/Locally Advanced HNSCC | N/A | ORR: 30% | N/A | N/A | [17] |

Cervical Cancer

This compound is considered an effective radiosensitizer and an alternative to cisplatin in CCRT for cervical cancer, potentially offering a better toxicity profile concerning gastrointestinal side effects.[18][19]

| Treatment Regimen | Cancer Type/Stage | No. of Patients | 3-Year Overall Survival (OS) | Key Finding | Reference |

| This compound + Radiotherapy | Stage IB-IVA | 80 | Not significantly different from Cisplatin group | Milder gastrointestinal reaction than cisplatin | [19] |

| Cisplatin + Radiotherapy | Stage IB-IVA | 80 | Not significantly different from this compound group | More nausea/vomiting than this compound | [19] |

A phase II study of this compound monotherapy for recurrent cervical carcinoma showed a response rate of 46.3%, which was superior to that of cisplatin (35.9%).[20]

Ovarian Cancer

This compound has shown efficacy in platinum-sensitive recurrent ovarian cancer and even in some cases of platinum-resistant disease.[21][22][23] It is sometimes used as an alternative when patients develop hypersensitivity to carboplatin.[24]

| Treatment Regimen | Cancer Type/Stage | No. of Patients | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |

| This compound (monotherapy) | Platinum-Resistant | 30 | N/A | 9.2 months | 3.2 months | [22] |

| This compound + Paclitaxel | Platinum-Sensitive Recurrent | N/A | N/A | 11.0 months | N/A | [25] |

| Carboplatin + Paclitaxel | Platinum-Sensitive Recurrent | N/A | N/A | 9.5 months | N/A | [25] |

In an in vitro study using fresh human ovarian cancer samples, this compound showed cytotoxicity similar to cisplatin. The estimated percentage of tumors sensitive to clinically achievable doses was 42% for this compound and 36% for both cisplatin and carboplatin.[26]

Combination Therapy and Synergism

This compound's efficacy is often enhanced when used in combination with other anticancer agents or with radiation.

-

With Taxanes (Paclitaxel/Docetaxel): Combination with taxanes is effective against NSCLC, esophageal, and ovarian cancers.[1][8][25] Studies have shown that the sequence of administration can be crucial; for instance, administering paclitaxel before this compound resulted in synergistically enhanced tumor growth inhibition with less toxicity in a Lewis lung carcinoma model.[27]

-

With 5-Fluorouracil (5-FU) / S-1: This combination is particularly effective in esophageal and head and neck cancers, often alongside radiotherapy.[13][14][15]

-

As a Radiosensitizer: Preclinical and clinical studies have demonstrated this compound's ability to sensitize tumor cells to radiation, making it a valuable component of CCRT for cervical, esophageal, and head and neck cancers.[7][13][18]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[28][29]

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549 for lung cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO₂ incubator at 37°C.[30]

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium without the drug.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the drug to exert its cytotoxic effects.[28]

-

MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value—the drug concentration that inhibits cell growth by 50%—is determined by plotting a dose-response curve.[28][29]

References

- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound or Oxaliplatin Combined with Paclitaxel and Docetaxel as First-Line Treatment for Patients with Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancernetwork.com [cancernetwork.com]

- 10. oncotarget.com [oncotarget.com]

- 11. Phase I/II study of escalating doses of this compound in combination with irinotecan for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A case of advanced esophageal cancer showing a long-term complete response with chemotherapy with this compound alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and 5-FU combined with radiation in the treatment for esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effectiveness of Combination Chemotherapy With Docetaxel, this compound, and 5-Fluorouracil for Advanced and Recurrent Esophageal Cancer | Anticancer Research [ar.iiarjournals.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Clinical outcomes of this compound and S-1 treatment with concurrent radiotherapy in advanced head and neck cancer [pubmed.ncbi.nlm.nih.gov]

- 17. Concurrent chemoradiotherapy using gemcitabine and this compound in recurrent or locally advanced head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound: A Radiosensitizing Agent for Patients with Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Concurrent chemoradiotherapy with this compound in patients with stage IIA to IVA cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Successful Management of Platinum-resistant Ovarian Cancer by Weekly this compound Followed by Olaparib: Three Case Reports | Anticancer Research [ar.iiarjournals.org]

- 22. ascopubs.org [ascopubs.org]

- 23. Successful treatment with this compound in patients with ovarian cancer that recurred after platinum-containing chemotherapy: report of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Successful this compound desensitization therapy in a patient with platinum-sensitive recurrent ovarian cancer: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound and paclitaxel compared with carboplatin and paclitaxel for patients with platinum-sensitive recurrent ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Sequence-dependent antitumor efficacy of combination chemotherapy with this compound, a newly developed platinum, and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nedaplatin Analogues and Their Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Nedaplatin and its analogues, compounds of significant interest in the development of next-generation platinum-based anticancer agents. This document details synthetic methodologies, experimental protocols, and quantitative data to facilitate research and development in this field.

Introduction to this compound and its Analogues

This compound, cis-diammine(glycolato)platinum(II), is a second-generation platinum-based anticancer drug developed to mitigate the severe nephrotoxicity associated with its predecessor, cisplatin.[1][2] It has demonstrated significant efficacy against a range of cancers, including non-small cell lung cancer, esophageal cancer, and head and neck cancer.[3] The core structure of this compound features a platinum(II) ion coordinated to two ammine ligands and a bidentate glycolato leaving group.[2]

The development of this compound analogues is a key strategy to further enhance therapeutic efficacy, overcome drug resistance, and broaden the spectrum of activity.[4] Modifications to the this compound scaffold typically involve:

-

Alteration of the leaving group: Replacing the glycolato ligand with other dicarboxylates or functional moieties to modulate the drug's reactivity and solubility.

-

Modification of the non-leaving group: Substituting the ammine ligands with other diamine or amine ligands to influence the drug's steric and electronic properties and its interaction with DNA.

-

Oxidation to Pt(IV) prodrugs: The addition of axial ligands to the platinum center to create more inert Pt(IV) complexes that can be activated within the tumor microenvironment.

This guide will delve into the synthetic routes employed to generate these diverse analogues.

Chemical Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues generally follows a multi-step process starting from a suitable platinum precursor, most commonly potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

General Synthetic Workflow

The overall synthetic strategy can be visualized as a series of ligand substitution reactions. A generalized workflow for the synthesis of a this compound analogue is presented below.

References

- 1. Synthesis and characterization of the new cytostatic complex cis-diammineplatinum(II)-chlorocholylglycinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis by cisplatin requires p53 mediated p38alpha MAPK activation through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on Nedaplatin's Interaction with Cellular Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nedaplatin, a second-generation platinum-based anticancer agent, has demonstrated significant clinical efficacy with a toxicity profile distinct from its predecessors, cisplatin and carboplatin. Its mechanism of action, like other platinum analogs, is primarily attributed to its ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. However, the intricate interactions of this compound with cellular proteins are crucial for its overall therapeutic effect and contribute to its unique pharmacological properties. This technical guide provides a comprehensive overview of the foundational studies investigating the interaction of this compound with cellular proteins, focusing on key quantitative data, detailed experimental protocols, and the signaling pathways modulated by these interactions.

Quantitative Data on this compound-Protein Interactions

The interaction of this compound with cellular proteins can influence its stability, transport, and mechanism of action. Quantitative analysis of these interactions is essential for understanding its pharmacological profile.

Plasma Protein Binding

In human plasma, approximately 50% of the platinum from this compound is bound to proteins.[1] This is a lower binding affinity compared to cisplatin, which contributes to this compound's different pharmacokinetic profile and shorter half-life of 1.1–4.4 hours.[2][3]

Changes in Cellular Protein Expression

This compound treatment has been shown to alter the expression levels of several key cellular proteins involved in drug resistance and apoptosis. The following table summarizes the relative expression changes of specific proteins in cisplatin-resistant A549 non-small cell lung cancer cells after treatment with this compound.

| Protein | Function | Relative Expression Change (vs. Control) | Relative Expression Change (vs. Cisplatin) | Citation |

| P-glycoprotein (P-gp) | Drug efflux pump | ↓ (0.50 ± 0.03 vs 0.80 ± 0.12) | ↓ (0.50 ± 0.03 vs 0.63 ± 0.05) | [4] |

| p53 | Tumor suppressor | ↓ (0.45 ± 0.05 vs 0.77 ± 0.05) | ↓ (0.45 ± 0.05 vs 0.62 ± 0.06) | [4] |

| Bax | Pro-apoptotic protein | ↑ (0.57 ± 0.04 vs 0.39 ± 0.06) | ↑ (0.57 ± 0.04 vs 0.46 ± 0.03) | [4] |

| Bcl-2 | Anti-apoptotic protein | ↓ (0.45 ± 0.04 vs 0.80 ± 0.10) | ↓ (0.45 ± 0.04 vs 0.60 ± 0.04) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's interactions with cellular proteins.

Western Blot Analysis of Protein Expression

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in cell lysates.

Protocol:

-

Cell Lysis:

-

Wash this compound-treated and control cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and a protease inhibitor cocktail).[2]

-

For adherent cells, scrape the cells off the plate. For suspension cells, pellet and resuspend in lysis buffer.

-

Sonicate the cell lysates on ice for 10 seconds to shear DNA and reduce viscosity.[2]

-

Centrifuge the lysates at 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[2][4]

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.[5]

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the specific antibody.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[5]

-

Quantify band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

-

Affinity Purification / Pull-Down Assay for Identifying Interacting Proteins

Affinity purification, or pull-down assays, are used to isolate a specific protein and its binding partners from a complex mixture. This can be adapted to identify cellular proteins that bind to this compound.

Protocol (Conceptual for this compound):

-

Bait Preparation:

-

Synthesize a "bait" molecule by conjugating an activated form of this compound to an inert support matrix (e.g., agarose beads) via a linker. This step is crucial and requires chemical expertise to ensure the reactive platinum species is available for protein binding.

-

-

Cell Lysate Preparation:

-

Prepare a native cell lysate from the cells of interest using a non-denaturing lysis buffer (e.g., a buffer containing mild detergents like Triton X-100 and protease inhibitors) to maintain protein-protein interactions.

-

-

Incubation:

-

Incubate the this compound-conjugated beads with the cell lysate for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation to allow for the binding of interacting proteins.

-

-

Washing:

-

Wash the beads several times with the lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt and detergent concentrations.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or using a competitive agent that displaces the bound proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the pulled-down proteins.

-

For identification, the protein bands can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry (LC-MS/MS) analysis.

-

Quantitative Mass Spectrometry (SILAC) for Proteome-wide Analysis

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative analysis of protein expression changes across different cell populations.

Protocol:

-

Cell Labeling:

-

Culture one population of cells in "light" medium containing normal L-arginine and L-lysine.

-

Culture a second population of cells in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂).

-

Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[6][7]

-

-

Treatment and Lysis:

-

Treat one of the cell populations (e.g., the "heavy" labeled cells) with this compound for a specific duration. The other population serves as the untreated control.

-

Harvest and lyse the cells from both populations separately as described in the Western Blot protocol.

-

-

Protein Mixing and Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Denature, reduce, and alkylate the proteins in the mixed lysate.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope labels.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.

-

The ratio of the intensities of the heavy to light peptide peaks reflects the change in expression of the corresponding protein in response to this compound treatment.

-

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects not only through direct DNA damage but also by modulating key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

DNA Damage Response Pathway

Upon forming DNA adducts, this compound activates the DNA damage response (DDR) pathway. This involves the recognition of the DNA lesions by proteins such as the high-mobility group (HMG) proteins and the mismatch repair (MMR) protein complex.[8] The tumor suppressor protein p53 is a key player in this pathway, and its activation can lead to cell cycle arrest or apoptosis.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. origene.com [origene.com]

- 3. youtube.com [youtube.com]

- 4. This compound enhanced apoptotic effects of ABT-737 in human cancer cells via Mcl-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Induction of p53-dependent apoptosis in vivo by this compound and ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mismatch repair protein deficiency compromises cisplatin-induced apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Nedaplatin's Potential as a Radiosensitizer: A Technical Guide

Introduction

Nedaplatin, a second-generation platinum analog, was developed by Shionogi Pharmaceutical in Japan to mitigate the severe nephrotoxicity and gastrointestinal toxicity associated with its parent compound, cisplatin.[1][2] Structurally, it features a glycolate ring bound to the platinum atom as a bidentate ligand, distinguishing it from cisplatin and carboplatin.[2][3] While demonstrating a spectrum of antitumor activity similar to cisplatin, particularly against squamous cell carcinomas of the head and neck, esophagus, and uterine cervix, a significant area of early-stage research has focused on its potential as a radiosensitizer.[1] Radiosensitizers are agents that enhance the efficacy of radiation therapy, ideally making tumor cells more susceptible to radiation-induced damage without increasing toxicity to normal tissues. This guide provides a technical overview of the preclinical and early clinical research into this compound's radiosensitizing properties, detailing its mechanism of action, experimental findings, and the methodologies employed.

Mechanism of Action: Synergizing with Radiation

The primary mechanism of this compound's cytotoxic effect involves its interaction with DNA.[4] After entering a cell, it undergoes hydrolysis to form active, hydrated species that bind to purine nucleotides in DNA, creating platinum-DNA adducts.[4][5] These adducts, primarily intrastrand and interstrand cross-links, disrupt DNA replication and transcription, triggering cellular stress responses.[4]

The radiosensitizing effect of this compound is believed to stem from its ability to create single-strand DNA breaks during the cell's attempt to repair these platinum-induced adducts via the mismatch repair (MMR) protein complex.[5][6] When these repair attempts fail, the MMR complex induces apoptosis. Crucially, the presence of these drug-induced single-strand breaks makes the DNA more vulnerable to ionizing radiation. Radiation can then more easily convert these lesions into lethal double-strand breaks, a form of damage that is significantly more difficult for the cell to repair, thereby enhancing cell kill.[5][6] This synergistic interaction forms the basis of this compound's potential to enhance radiotherapeutic outcomes.

Preclinical Evidence: In Vitro Studies

Several in vitro studies have demonstrated the radiosensitizing effects of this compound across various cancer cell lines, particularly in cervical and nasopharyngeal cancers.[1][7][8] These studies typically involve treating cancer cells with this compound before exposing them to ionizing radiation and then assessing cell viability and survival.

Quantitative Data from In Vitro Studies

| Cell Line | Cancer Type | Assay | Key Findings | Reference |

| CNE-2 (EBV-) | Nasopharyngeal | MTS Assay | IC50 (24h) = 34.32 µg/mL. This compound enhanced the radiation effect compared to radiation alone. | [8] |

| C666 (EBV+) | Nasopharyngeal | MTS Assay | IC50 (24h) = 63.69 µg/mL. This compound enhanced the radiation effect, though to a lesser extent than in CNE-2. | [8] |

| Fresh Cervical Cancers (n=20) | Cervical | Colony Counts, [3H]thymidine incorporation | IC50 = 0.435 µg/mL (vs. 0.73 for cisplatin). At 10 µg/mL, 45% of tumors were sensitive to this compound. | [9] |

Experimental Protocols

A common workflow for in vitro radiosensitization studies is outlined below.

-

Cell Culture: Human cancer cell lines, such as nasopharyngeal carcinoma lines CNE-2 and C666, are cultured in appropriate media and conditions.[8]

-

Drug Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 µg/mL) for a specified duration, typically 24 hours, to determine cytotoxicity (IC50) and to prime the cells for radiation.[8]

-

Irradiation: Following drug incubation, cells are irradiated with a single dose of ionizing radiation using a linear accelerator or a similar radiation source.

-

Assessment of Radiosensitivity:

-

MTS Assay: Used to measure cell viability and calculate the inhibitory effects of the drug and radiation.[8]

-

Colony Formation Assay: A clonogenic survival assay is used to assess the ability of single cells to proliferate and form colonies after treatment. This is the gold standard for determining radiosensitivity.

-

Flow Cytometry: Used to analyze changes in the cell cycle and to quantify apoptosis. Studies show this compound can cause cell cycle arrest in the G2/M phase, the most radiosensitive phase, contributing to its sensitizing effect.[8]

-

Signaling Pathways in this compound-Induced Radiosensitization

The synergy between this compound and radiation is fundamentally rooted in the cellular DNA Damage Response (DDR). When this compound forms DNA adducts, it initiates a DDR cascade. The subsequent application of radiation creates overwhelming DNA damage, particularly double-strand breaks, which pushes the cell towards apoptosis if the repair capacity is exceeded. Key elements of this process include the induction of apoptosis and the arrest of the cell cycle in the G2/M phase, which makes the cells more vulnerable to radiation.[8]

Early-Stage Clinical Evidence

The promising results from preclinical studies have led to the evaluation of this compound as a radiosensitizer in a clinical setting, primarily for cervical, head and neck, and esophageal cancers.[1][10] These early-phase trials have generally focused on establishing the safety and optimal dosage of concurrent chemoradiotherapy (CCRT) with this compound.

Summary of Early-Stage Clinical Data

| Cancer Type | Study Phase | Treatment Regimen | Key Findings & Toxicities | Reference |

| Uterine Cervical | Phase II | Weekly this compound (30 mg/m²) for 5 weeks + Radiation (50-52 Gy external beam + intracavitary) | Regimen was safe and efficacious. Hematological toxicity (Grade 3/4) was the primary acute morbidity. | [11] |

| Uterine Cervical | Retrospective | Weekly this compound + Pelvic RT | Suggests this compound-based CCRT is a safe alternative to cisplatin-based CCRT, improving survival in high-risk patients. | [1] |

| Head and Neck (SCC) | Retrospective | This compound + S-1 + Concurrent RT | Effective with acceptable toxicities. Main Grade 3/4 toxicities: mucositis (30%), leukopenia (30%), anorexia (22%). | [12] |

| Head and Neck (SCC) | Phase III (Ongoing) | Radiotherapy + this compound vs. Radiotherapy + Cisplatin | Aims to explore efficacy and safety compared to the standard of care (cisplatin). | [10] |

Clinical Protocols

In a typical concurrent chemoradiotherapy regimen, this compound is administered intravenously, often on a weekly schedule, throughout the course of radiation therapy.

-

Example Protocol (Cervical Cancer):

-

Chemotherapy: Weekly this compound infused intravenously at a dose of 30-35 mg/m².[1][11]

-

Radiotherapy: A combination of external beam radiation therapy (total dose: 50-52 Gy over 25-27 fractions) with high-dose-rate intracavitary brachytherapy.[11]

-

Advantage: A significant advantage noted in clinical studies is that this compound does not require the extensive hydration needed for cisplatin, making treatment more convenient and manageable in an outpatient setting.[1][2]

-

Conclusion and Future Directions

Early-stage research provides a strong rationale for the use of this compound as a radiosensitizing agent. Preclinical studies have elucidated a clear mechanism of action, demonstrating that this compound-induced DNA damage synergizes with ionizing radiation to enhance cell killing, partly by promoting apoptosis and causing cell cycle arrest in the radiosensitive G2/M phase.[5][8]

Initial clinical trials in cancers of the cervix and head and neck have suggested that concurrent chemoradiotherapy with this compound is both safe and effective, with a manageable toxicity profile that may be favorable compared to cisplatin, particularly regarding nephrotoxicity.[1][11][12] However, much of the existing clinical data comes from retrospective analyses and single-arm Phase II studies.[1][13] To definitively establish the clinical efficacy of this compound-based CCRT, large-scale, randomized controlled trials comparing it directly against the current standard of care, cisplatin-based CCRT, are necessary.[1][13] Such trials will be crucial to validate its role in improving survival and quality of life for cancer patients undergoing radiotherapy.

References

- 1. This compound: A Radiosensitizing Agent for Patients with Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiosensitizers in cervical cancer. Cisplatin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Radiosensitization effect of this compound on nasopharyngeal carcinoma cells in different status of Epstein-Barr virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human cervical cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Phase II study of radiation therapy combined with weekly this compound in locally advanced uterine cervical carcinoma (LAUCC): Kitasato Gynecologic Radiation Oncology Group (KGROG 0501)--initial analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound: a radiosensitizing agent for patients with cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Protocols for Assessing Nedaplatin Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nedaplatin is a second-generation platinum-based chemotherapeutic agent developed to offer a similar efficacy to cisplatin but with reduced nephrotoxicity and gastrointestinal toxicity[1][2]. As a platinum analog, its primary mechanism of action involves inducing DNA damage in cancer cells, ultimately leading to cell death[3]. Accurate and reproducible in vitro assessment of its cytotoxic effects is crucial for preclinical drug evaluation, understanding mechanisms of resistance, and developing effective combination therapies.

These application notes provide detailed protocols for key in vitro assays used to quantify the cytotoxicity of this compound, including the assessment of cell viability, apoptosis, and cell cycle distribution.

Mechanism of Action Overview

This compound, like its predecessor cisplatin, exerts its cytotoxic effects primarily through interactions with cellular DNA[4]. Once inside the cell, it undergoes hydrolysis, transforming into a reactive, aquated species[3][5]. This active form binds to purine nucleotides in the DNA, creating both intrastrand and interstrand cross-links[4][5]. These DNA adducts distort the DNA helix, which obstructs critical cellular processes like DNA replication and transcription[5].

The resulting DNA damage triggers a cellular stress response, prominently activating the p53 tumor suppressor pathway[5]. This activation can lead to two main outcomes: cell cycle arrest, which provides the cell an opportunity to repair the DNA damage, or, if the damage is too extensive, the initiation of programmed cell death (apoptosis)[2][5]. Key signaling kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) are activated, which in turn activate downstream effectors like CHK1 and CHK2 to enforce cell cycle arrest, often in the G2 phase[2][5]. The apoptotic cascade is mediated by the Bcl-2 family of proteins, leading to the activation of caspases[2][6].

Figure 1: Simplified signaling pathway of this compound-induced cytotoxicity.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 for this compound varies significantly depending on the cancer cell line and the assay conditions.

| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |

| SBC-3 | Small Cell Lung Cancer | 0.053 µg/mL | 6 days | [7] |

| HNE1/DDP | Cisplatin-Resistant Nasopharyngeal Carcinoma | 6.74 ± 0.58 µg/mL | 48 hours | [8] |

| CNE2/DDP | Cisplatin-Resistant Nasopharyngeal Carcinoma | 7.86 ± 0.73 µg/mL | 48 hours | [8] |

| Cervical Cancers (Fresh Biopsies) | Cervical Carcinoma | 0.435 µg/mL (median) | Continuous | [9] |

| Ovarian Cancers (Fresh Biopsies) | Epithelial Ovarian Cancer | 28.5 µg/mL (median) | 1 hour | [10] |

| Tumor Colony Forming Units | General | 94 µM | Not Specified | [7] |

Experimental Protocols

Important Pre-experimental Note: Platinum-based drugs like this compound should not be dissolved in dimethyl sulfoxide (DMSO), as this can lead to inactivation[7]. Prepare stock solutions in an appropriate aqueous solvent, such as sterile water or saline, immediately before use.

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals[11].

Figure 2: Experimental workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1-2 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence[11][12].

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells with medium only (blank) and medium with vehicle (untreated control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours)[13].

-

MTT Reagent Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[12].

-

Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control:

-

% Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

-

Plot the percentage of viability against the drug concentration (on a log scale) and use non-linear regression to determine the IC50 value.

-

Protocol 2: Apoptosis Assessment via Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI intercalates with the DNA of late-stage apoptotic and necrotic cells with compromised membranes[2][8].

Figure 3: Experimental workflow for apoptosis detection by flow cytometry.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control[8].

-

Cell Harvesting: After treatment, collect both the floating cells from the medium and the adherent cells (by trypsinization). Combine them and centrifuge to obtain a cell pellet.

-

Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[8].

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (reagent volumes may vary by kit manufacturer)[2][8].

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[8].

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry immediately (preferably within one hour).

-

Data Analysis: Use appropriate software to quantify the cell populations in four quadrants:

-

Q3 (Lower-Left): Viable cells (Annexin V- / PI-)

-

Q4 (Lower-Right): Early apoptotic cells (Annexin V+ / PI-)

-

Q2 (Upper-Right): Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Q1 (Upper-Left): Necrotic cells (Annexin V- / PI+)

-

The total percentage of apoptosis is typically calculated as the sum of early and late apoptotic populations.

-

Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method uses the fluorescent intercalating agent PI to stain cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[14].

Figure 4: Experimental workflow for cell cycle analysis by flow cytometry.

Methodology:

-

Cell Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.

-

Harvesting: Collect all cells, wash with PBS, and pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial for degrading RNA to prevent its non-specific staining.

-

Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence of PI.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. Compare the cell cycle distribution of treated cells to untreated controls to identify any drug-induced cell cycle arrest[2].

References

- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibition of Autophagy Potentiated the Antitumor Effect of this compound in Cisplatin-Resistant Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human cervical cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of cytotoxic activity of platinum nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repositorio.usp.br [repositorio.usp.br]

- 13. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Establishing Nedaplatin-Resistant Cancer Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing Nedaplatin-resistant cancer cell line models, crucial tools for investigating drug resistance mechanisms and developing novel therapeutic strategies.

Introduction

This compound is a second-generation platinum-based anticancer agent used in the treatment of various cancers, including non-small cell lung cancer, ovarian cancer, and esophageal cancer.[1][2] Similar to its predecessor, cisplatin, the development of drug resistance is a major clinical obstacle limiting its therapeutic efficacy.[3][4] Establishing this compound-resistant cancer cell line models in vitro is a fundamental step to study the underlying molecular mechanisms of resistance and to screen for new drugs or combination therapies to overcome it.[5][6]

This document outlines two primary protocols for generating this compound-resistant cell lines: the continuous dose escalation method and the intermittent high-dose pulse method. It also provides detailed protocols for the characterization of the resistant phenotype.

Part 1: Establishing this compound-Resistant Cell Lines

The generation of a drug-resistant cell line is achieved by progressively exposing a parental cancer cell line to increasing concentrations of the drug over an extended period.[5][7] This process selects for cells that have acquired resistance mechanisms.

Experimental Workflow for Establishing Resistance

Caption: Workflow for establishing a this compound-resistant cell line.

Protocol 1: Continuous Dose Escalation Method

This is the most common method for generating stable drug-resistant cell lines.[7]

Materials:

-

Parental cancer cell line (e.g., A549, SKOV-3)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution

-

Cell culture flasks, plates, and consumables

-

Cell viability assay kit (e.g., MTT, CCK-8)

-

Microplate reader

Procedure:

-

Determine the IC50 of the Parental Cell Line:

-

Seed parental cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[6]

-

Treat the cells with a series of increasing concentrations of this compound for 48-72 hours.

-

Perform a cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50).[6]

-

-

Initiate Resistance Induction:

-

Culture the parental cells in their recommended medium containing a low concentration of this compound, typically starting at the IC10 or IC20 value determined in the previous step.[5]

-

Initially, significant cell death is expected.

-

-

Culture and Monitoring:

-

When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.[8]

-

Continuously monitor the cells for recovery of their normal growth rate.

-

-

Dose Escalation:

-

Establishing the Resistant Line:

-

Continue this stepwise increase in this compound concentration until the desired level of resistance is achieved (e.g., an IC50 that is 5-10 fold higher than the parental line).

-

The established resistant cell line should be continuously cultured in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.

-

Protocol 2: Intermittent High-Dose Pulse Method

This method more closely mimics the clinical administration of chemotherapy.[11]

Procedure:

-

Initial Treatment:

-

Culture the parental cells to 70-80% confluency.

-

Treat the cells with a high concentration of this compound (e.g., the IC50) for a short period (e.g., 4-6 hours).[6]

-

-

Recovery:

-

After the pulse treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Allow the surviving cells to recover and proliferate until they reach 70-80% confluency.

-

-

Repeat Cycles:

-

Repeat the pulse treatment and recovery cycle multiple times (e.g., 6 cycles).[6]

-

-

Characterization:

-

After several cycles, determine the IC50 of the treated cell population to assess the level of acquired resistance.

-

Part 2: Characterization of this compound-Resistant Cell Lines

Once a resistant cell line is established, it must be thoroughly characterized to confirm its phenotype and investigate the mechanisms of resistance.

Table 1: Quantitative Comparison of Parental vs. Resistant Cell Lines

| Parameter | Parental Cell Line (e.g., A549) | This compound-Resistant Cell Line (e.g., A549-NDP) | Method |

| IC50 of this compound (µM) | 5.2 ± 0.6 | 28.5 ± 2.1 | MTT Assay |

| Resistance Index (RI) | 1 | 5.5 | RI = IC50 (Resistant) / IC50 (Parental) |

| Apoptosis Rate (24h, IC50) | 45.3% ± 3.8% | 12.7% ± 2.1% | Annexin V/PI Staining |

| % of Cells in G2/M Phase | 35.1% ± 2.9% | 18.2% ± 1.5% | Propidium Iodide Staining |

| Relative P-gp Expression | 1.0 | 4.2 ± 0.5 | Western Blot / qRT-PCR |

| Relative Bax/Bcl-2 Ratio | 3.8 ± 0.4 | 0.9 ± 0.2 | Western Blot |

Note: The data presented in this table are representative examples and will vary depending on the cell line and specific experimental conditions.

Protocol 3: Cell Viability and IC50 Determination (MTT Assay)

Purpose: To quantify the cytotoxicity of this compound and determine the IC50.

Procedure:

-

Seed both parental and resistant cells in 96-well plates (5x10³ cells/well) and incubate overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as (OD of treated cells / OD of control cells) x 100%.

-

Plot a dose-response curve and calculate the IC50 value using non-linear regression analysis.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

Purpose: To quantify the extent of apoptosis induced by this compound.

Procedure:

-

Seed parental and resistant cells in 6-well plates.

-

Treat the cells with this compound (at their respective IC50 concentrations) for 24-48 hours.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Protocol 5: Western Blot Analysis of Resistance-Related Proteins

Purpose: To investigate changes in the expression of proteins involved in drug resistance.

Procedure:

-

Treat parental and resistant cells with or without this compound.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., against P-glycoprotein, Bcl-2, Bax, p53) overnight at 4°C.[4]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) for normalization.

Part 3: Mechanisms of this compound Resistance